molecular formula C8HBr4NO2 B147480 3,4,5,6-Tetrabromophthalimide CAS No. 24407-32-7

3,4,5,6-Tetrabromophthalimide

Cat. No.: B147480
CAS No.: 24407-32-7
M. Wt: 462.71 g/mol
InChI Key: QRFTXHFUNIFHST-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrabromophthalimide is a halogenated derivative of phthalimide, characterized by the presence of four bromine atoms attached to the aromatic ring. This compound has the molecular formula C8HBr4NO2 and a molecular weight of 462.71 g/mol . It is known for its high thermal stability and is often used in various industrial applications.

Preparation Methods

The synthesis of 3,4,5,6-Tetrabromophthalimide typically involves the bromination of phthalimide. The reaction is carried out by treating phthalimide with bromine in the presence of a suitable solvent, such as acetic acid. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the mixture for several hours until the desired product is formed . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

3,4,5,6-Tetrabromophthalimide undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like acetonitrile and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,4,5,6-Tetrabromophthalimide has several scientific research applications:

Mechanism of Action

The mechanism by which 3,4,5,6-Tetrabromophthalimide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3,4,5,6-Tetrabromophthalimide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its high bromine content, which imparts specific chemical and physical properties, making it suitable for specialized applications.

Biological Activity

Overview

3,4,5,6-Tetrabromophthalimide (TBPI) is a halogenated derivative of phthalimide, notable for its four bromine substituents. Its molecular formula is C8_8HBr4_4NO2_2, with a molecular weight of 462.71 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

The synthesis of TBPI typically involves the bromination of phthalimide using bromine in solvents like acetic acid under controlled temperatures (50-70°C). The compound exhibits various chemical reactivity including substitution, reduction, and oxidation reactions.

Antimicrobial Properties

Research indicates that TBPI exhibits significant antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, suggesting its potential as a candidate for developing new antimicrobial agents. The mechanism appears to involve the disruption of microbial cell membranes due to the presence of multiple bromine atoms, enhancing its lipophilicity and interaction with lipid bilayers.

Anticancer Activity

TBPI has shown promising results in cancer research, particularly through the development of multi-target derivatives. A recent study synthesized novel tetrabromophthalimide derivatives that were tested against several cancer cell lines including HeLa and MDA-MB-468. The most effective derivative exhibited an IC50_{50} value of 6.7 µg/mL against these cell lines, indicating potent anticancer properties .

Table 1: Summary of Anticancer Activity of TBPI Derivatives

CompoundCell LineIC50_{50} (µg/mL)Mechanism of Action
2fMDA-MB-4686.7CBS and Topo-II inhibition
2aFaDu12.5Apoptosis induction
2kA43125Cell cycle arrest at G0–G1 and G2–M phases

The biological activity of TBPI is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular processes. The bromine atoms enhance binding affinity to these targets, leading to the inhibition or activation of critical biological pathways. In cancer cells, TBPI derivatives have been shown to induce apoptosis by upregulating pro-apoptotic proteins (e.g., caspases and Bax) while downregulating anti-apoptotic proteins (e.g., BCL-2) .

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that TBPI effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests its potential utility in developing new antimicrobial therapies.
  • Cancer Treatment : The derivative 2f was tested on MDA-MB-468 cells, revealing significant growth inhibition and apoptosis induction through enhanced expression of apoptotic markers. This study highlights the compound's potential in overcoming drug resistance in cancer therapies .

Safety and Toxicology

The safety profile of TBPI has been evaluated in various studies. The acute toxicity (LD50) for dermal exposure in rabbits was reported to be greater than 2000 mg/kg, indicating low toxicity levels . Long-term studies have shown no significant reproductive or teratogenic effects in animal models, although further research is warranted to fully understand chronic exposure risks .

Properties

IUPAC Name

4,5,6,7-tetrabromoisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HBr4NO2/c9-3-1-2(8(15)13-7(1)14)4(10)6(12)5(3)11/h(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFTXHFUNIFHST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HBr4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179160
Record name 3,4,5,6-Tetrabromophthalimide
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Molecular Weight

462.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24407-32-7
Record name 3,4,5,6-Tetrabromophthalimide
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Record name 3,4,5,6-Tetrabromophthalimide
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Record name MLS002695219
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Record name 3,4,5,6-Tetrabromophthalimide
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Record name 3,4,5,6-tetrabromophthalimide
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Synthesis routes and methods

Procedure details

3,4,5,6-Tetrabromophthalic anhydride (100 grams; 0.217 mole) was charged into a glass reaction vessel. Concentrated ammonium hydroxide (300 ml) was incrementally added at room temperature with stirring. After the addition was completed the reaction slurry was heated with stirring for a period of about 2 hours resulting in the evaporation of most of the water present and leaving a yellow powder. The powder was further dried in a forced air oven and was then recrystallized from benzyl alcohol. The crystalline product was then washed with acetone, filtered and dried to yield the desired product 3,4,5,6-tetrabromophthalimide.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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